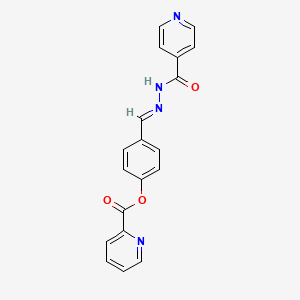
(E)-4-((2-isonicotinoylhydrazono)methyl)phenyl picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for this compound were not found, the catalytic protodeboronation of pinacol boronic esters is a method that could potentially be used in its synthesis . Pinacol boronic esters are highly valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure analysis of this compound could be determined using techniques such as X-ray crystallography . This technique has long been used to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .Chemical Reactions Analysis
The understanding of electrical discharge plasma formed either directly in liquid water or in a gas phase that contacts the liquid is important for many scientific and engineering topics . This process of converting electrical energy into useful chemical species could be relevant to the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by various factors . For example, Pezizomycetes is related to almost all soil physical and chemical properties, and has a significant positive correlation with SOC .科学的研究の応用
Antitumor Agents
One of the significant applications of related compounds is in the development of potential antitumor agents. For instance, 2-formyl-4-(m-amino)phenylpyridine thiosemicarbazone (4-APPT), synthesized from similar compounds, has shown potent antineoplastic activity in mice bearing Sarcoma 180 ascites cells (Agrawal et al., 1975).
Biotransformations in Rats
Another area of research is the biotransformations of γ-Picoline, a related compound used in the manufacture of isonicotinic acid and derivatives like isoniazid (Nguyen et al., 1988). This study provides insight into the metabolic pathways and potential toxicological aspects of compounds structurally similar to (E)-4-((2-isonicotinoylhydrazono)methyl)phenyl picolinate.
Catalytic Behavior in Oxidation Reactions
Research into the catalytic behavior of compounds in the oxidation of picolines is another important area. Studies such as the selective oxidation of picolines using CrV0.95P0.05O4 as a catalyst (Takehira et al., 2004) can provide valuable insights into the potential catalytic applications of related compounds.
Synthesis and Characterization for Organic Electronics
The synthesis and characterization of complexes with picolinic acid for applications in organic light-emitting diodes (OLEDs) and other electronic devices is another research area. For example, studies on blue-emitting Ir(III) complexes with multi-functional ancillary ligands (Cho et al., 2014) are relevant for understanding how compounds like (E)-4-((2-isonicotinoylhydrazono)methyl)phenyl picolinate can be utilized in advanced material science.
Analytical Applications
The use of related compounds in analytical chemistry, such as the development of new radioligands for studying enzyme inhibitors, is also significant. For instance, the development of [(3)H]2-amino-4-picoline as a radioligand to measure the binding of compounds to human nitric oxide synthase isoenzymes (Boer et al., 2000) provides a template for similar research involving (E)-4-((2-isonicotinoylhydrazono)methyl)phenyl picolinate.
将来の方向性
Photodynamic therapy (PDT) is a minimally invasive therapeutic modality that has gained great attention in recent years as a new therapy for cancer treatment . The future research of new photosensitizers with enhanced tumor selectivity, featuring the improvement of PDT effectiveness, has also been addressed .
特性
IUPAC Name |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-18(15-8-11-20-12-9-15)23-22-13-14-4-6-16(7-5-14)26-19(25)17-3-1-2-10-21-17/h1-13H,(H,23,24)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWBNBRBSKVAGL-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((2-isonicotinoylhydrazono)methyl)phenyl picolinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2739001.png)
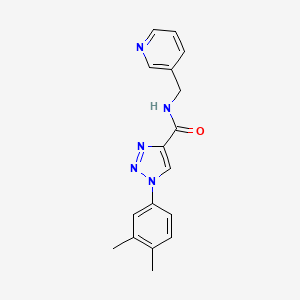
![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2739006.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2739009.png)
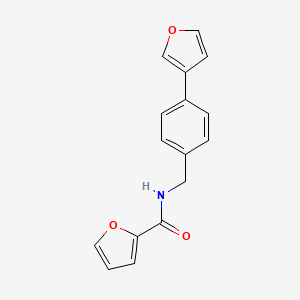
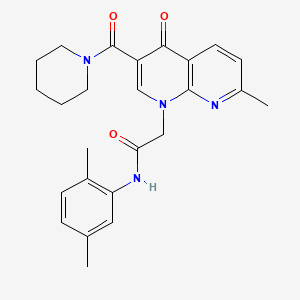
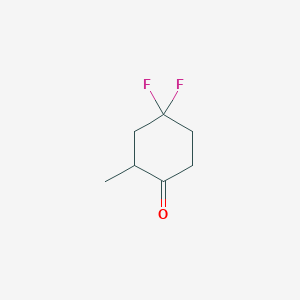
![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2739013.png)
![4-((2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2739014.png)
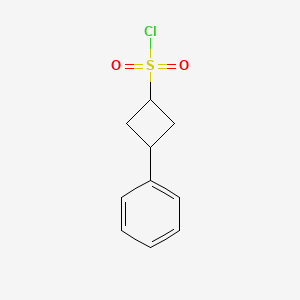


![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2739024.png)